molecular formula C8H6BrFN2S B2408016 2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile CAS No. 1427448-37-0

2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile

Cat. No.: B2408016
CAS No.: 1427448-37-0
M. Wt: 261.11
InChI Key: WRSWYEOBWNVPDK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorobenzothiazole. This intermediate is then reacted with cyanogen bromide to yield the final product . The reaction conditions generally include:

    Temperature: Ambient to slightly elevated temperatures.

    Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and ethanol.

    Catalysts: Potassium hydroxide is often used as a base catalyst.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole ring .

Scientific Research Applications

2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile involves its interaction with various molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Lacks the fluorine and nitrile groups, which may affect its biological activity and chemical reactivity.

    4-Fluorobenzothiazole: Lacks the amino and nitrile groups, which can influence its interaction with biological targets.

    Benzothiazole-6-carbonitrile: Lacks the amino and fluorine groups, affecting its overall properties.

Uniqueness

2-Amino-4-fluoro-1,3-benzothiazole-6-carbonitrile is unique due to the presence of both fluorine and nitrile groups, which can enhance its biological activity and chemical stability. These functional groups can also influence its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4-fluoro-1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3S/c9-5-1-4(3-10)2-6-7(5)12-8(11)13-6/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJWVMZREMMKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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